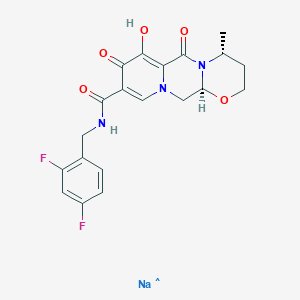

DOLUTEGRAVIR SODIUM

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4R,12AS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide, sodium salt, is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido-pyrazino-oxazine core, substituted with a difluorobenzyl group and a hydroxy-methyl-dioxo moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4R,12AS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide, sodium salt, involves multiple steps. One of the key steps includes the formation of the pyrido-pyrazino-oxazine core, which is achieved through a series of cyclization reactions. The difluorobenzyl group is introduced via a nucleophilic substitution reaction, while the hydroxy-methyl-dioxo moiety is incorporated through selective oxidation and reduction reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Amide Coupling and Salt Formation

Dolutegravir sodium is formed via amide coupling of an acid intermediate with an amine. For example:

-

Acid Activation : Acid 19 is activated using 1,1-carbonyldiimidazole (CDI) in dimethyl carbonate at 80°C .

-

Coupling : Reaction with amine 10 or 3-(R)-aminobutanol to form the amide, followed by sodium salt formation .

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Acid Activation | CDI, dimethyl carbonate, 80°C | Stirred for 2 hours | – |

| Amide Coupling | Amine 10, acetonitrile | Room temperature | 94% |

| Sodium Salt Formation | Sodium tert-butoxide, 1,2-PG | 85–90°C | – |

Solid-State Form Characterization

This compound exhibits multiple solid-state forms, including:

-

1,2-Propylene Glycol Solvate : Characterized by XRPD peaks and thermal stability (weight loss at 50–200°C) .

-

Butanol Solvate : Monosolvate (1:1 ratio) with weight loss of 14–15% at 100–200°C .

-

Benzyl Alcohol Solvate : Formed by dissolving in benzyl alcohol and cooling .

| Form | Key Features |

|---|---|

| Propylene Glycol Solvate | XRPD peaks: 12.9°, 19.3°, 21.5°; thermal stability |

| Butanol Solvate | Weight loss: ~14–15% at 100–200°C |

| Anhydrous Form | XRPD peaks distinct from solvates |

Continuous Flow Chemistry Approaches

Alternative methods using continuous flow reactors aim to optimize amidation steps:

-

Pyridinone Formation : Reaction of pyran derivatives with aminoacetaldehyde dimethylamine .

-

Acetal Deprotection : Use of formic acid or methanesulfonic acid (MSA) in acetic acid to generate aldehydes .

-

Challenges : Direct amidation of unactivated esters in flow conditions requires harsher reagents (e.g., toluene, acetic acid) .

| Step | Conditions | Outcome |

|---|---|---|

| Pyridinone Formation | Methanol, room temperature | 86% isolated yield |

| Amidation | Toluene, acetic acid, elevated temp | Improved purity |

Key Challenges and Innovations

-

Regioselectivity : Cyclization steps require precise optimization to avoid byproducts .

-

Stereochemical Control : Use of Raney Ni and D-(–)-tartaric acid ensures high enantiomeric purity .

-

Industrial Scalability : Processes avoid expensive catalysts (e.g., LAH) and use eco-friendly reagents like Raney Ni .

Applications De Recherche Scientifique

Pharmacological Efficacy

Dolutegravir has demonstrated significant efficacy in various clinical studies. It is often combined with other antiretroviral agents to enhance treatment outcomes for HIV-1 infections. Key findings from prominent studies include:

- SPRING-2 Study : In this trial, dolutegravir was compared with raltegravir alongside either abacavir-lamivudine or tenofovir-emtricitabine. The results indicated that 88% of patients receiving dolutegravir achieved viral load suppression, which persisted over 96 weeks .

- FLAMINGO Study : This open-label study compared dolutegravir with darunavir-ritonavir. At 48 weeks, 90% of patients on dolutegravir achieved virologic suppression compared to 83% in the darunavir-ritonavir group .

- VIKING Trials : These trials assessed dolutegravir's effectiveness in patients with previous integrase strand transfer inhibitor failures. Results showed that after 24 weeks, up to 75% of patients achieved an undetectable viral load when administered dolutegravir twice daily .

Bioavailability Enhancements

The bioavailability of dolutegravir sodium has been a focus of research due to its low aqueous solubility. Recent studies have explored various formulations to improve its solubility and absorption:

- Amorphous Salt Solid Dispersion (ASSD) : Research indicates that both Dolutegravir amorphous salt (DSSD) and Dolutegravir free acid solid dispersion (DFSD) significantly improved the solubility of dolutegravir by 5.7 and 4.54 times, respectively, compared to its pure form . This enhancement is attributed to the rapid dissolution properties of these formulations.

- Formulation Studies : The development of crystalline forms (e.g., Form V and Form VI) of this compound has shown promise in enhancing wettability and dissolution profiles, potentially leading to improved bioavailability . These forms exhibit distinct PXRD patterns that can be utilized for characterization.

Innovative Drug Delivery Systems

Advancements in drug delivery systems are crucial for optimizing the therapeutic effects of this compound:

- Nasal Drug Delivery : Recent research has investigated intranasal delivery systems using nanoparticles loaded with this compound. This method aims to bypass first-pass metabolism and enhance systemic absorption, making it a promising alternative route for administration .

Summary Table of Clinical Studies

| Study Name | Comparison Group | Viral Load Suppression (%) | Duration |

|---|---|---|---|

| SPRING-2 | Raltegravir + Abacavir-Lamivudine | 88% | 96 weeks |

| FLAMINGO | Darunavir-Ritonavir | 90% | 48 weeks |

| VIKING | Previous INSTI Failures | Up to 75% | 24 weeks |

Mécanisme D'action

The mechanism of action of (4R,12AS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide, sodium salt, involves its interaction with specific molecular targets. The compound binds to certain enzymes and proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but initial studies indicate its potential to affect cellular processes such as signal transduction and gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyrido-pyrazino-oxazine derivatives with different substituents. Examples include:

- (4R,12AS)-N-(2,4-dichlorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide, sodium salt

- (4R,12AS)-N-(2,4-dimethylbenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide, sodium salt

Uniqueness

The uniqueness of (4R,12AS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide, sodium salt, lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the difluorobenzyl group, in particular, enhances its reactivity and potential interactions with biological targets .

Propriétés

Formule moléculaire |

C20H19F2N3NaO5 |

|---|---|

Poids moléculaire |

442.4 g/mol |

InChI |

InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/t10-,15+;/m1./s1 |

Clé InChI |

FOZLBAIXQATFFW-VSLILLSYSA-N |

SMILES isomérique |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O.[Na] |

SMILES canonique |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O.[Na] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.